molecular formula C15H11N B3279826 8-Phenylisoquinoline CAS No. 70125-67-6

8-Phenylisoquinoline

Cat. No. B3279826
CAS RN: 70125-67-6
M. Wt: 205.25 g/mol
InChI Key: RPKRABUEPOPVDF-UHFFFAOYSA-N
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Description

8-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It is a type of isoquinoline, a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of isoquinolines, including 8-Phenylisoquinoline, has been a subject of research. A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .


Molecular Structure Analysis

The molecular structure of 8-Phenylisoquinoline consists of a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions of 8-Phenylisoquinoline involve a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This reaction can be triggered by switching on/off a hydroxyl protecting group of oximes, delivering a series of isoquinolines and isoquinoline N-oxides .


Physical And Chemical Properties Analysis

8-Phenylisoquinoline has an average mass of 205.255 Da and a monoisotopic mass of 205.089142 Da . The physical and chemical properties of a compound like 8-Phenylisoquinoline are primarily related to its molecular structure, functional groups, and degradation .

Scientific Research Applications

1. Malaria Treatment

Research by Baird (2019) details the use of 8-aminoquinolines, which include derivatives of isoquinoline, in treating latent malaria. These compounds have been pivotal in treating this endemic disease, with notable developments in their therapeutic applications.

2. Dopamine Antagonism

Ellefson et al. (1980) explored the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists. Their study, documented in the Journal of Medicinal Chemistry, indicates the potential of these compounds in neurology, particularly in relation to dopamine receptor activities.

3. Antidepressant Properties

Zára-Kaczián et al. (1986) reported in the Journal of Medicinal Chemistry the antidepressant action of certain tetrahydroisoquinoline derivatives. This indicates their relevance in developing treatments for mood disorders.

4. Antitumor Agents

Atwell et al. (1988) identified phenylquinoline-8-carboxamides as potential antitumor agents. Their findings, published in the Journal of Medicinal Chemistry, suggest that these compounds could be used in cancer treatment due to their ability to interact with DNA.

5. Antimicrobial and Antifungal Effects

Saadeh, Sweidan, and Mubarak (2020) in Molecules highlighted the wide range of biological activities of 8-Hydroxyquinoline derivatives, including antimicrobial and antifungal effects.

6. Antitumor Cytotoxicity

Cho et al. (2002) conducted a study on 3-arylisoquinoline antitumor agents, as detailed in Bioorganic & Medicinal Chemistry. They explored the structure-activity relationships of these compounds in treating human lung tumors.

7. Anti-Viral Activities

He et al. (2014) in Molecules synthesized isoquinoline derivatives and evaluated them for their anti-viral activities, indicating their potential use in treating viral infections.

8. Palladium-Catalyzed Synthesis

Andreu et al. (2005) described the synthesis of new 8-arylisoquinoline derivatives using palladium-catalyzed Suzuki cross-coupling reactions, as detailed in Tetrahedron. This showcases the compound's role in advanced chemical synthesis techniques.

9. Allergic and Immune Responses

Georgiev et al. (1979) investigated substituted 1-phenylisoquinolines for potential antiallergic activity, as reported in the Journal of Medicinal Chemistry. This research suggests the role of isoquinoline derivatives in modulating immune responses.

Safety and Hazards

8-Phenylisoquinoline is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling this compound .

properties

IUPAC Name

8-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKRABUEPOPVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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